molecular formula C16H19N3O2S B2567741 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-51-5

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2567741
CAS No.: 2202294-51-5
M. Wt: 317.41
InChI Key: BMCDTRQDISMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS: 2202294-51-5) is a heterocyclic compound featuring a pyridine core substituted with a methyl group and a methoxy-linked piperidine-thiazole moiety. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.406 g/mol .

Properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-3-2-6-17-15(12)21-9-13-4-7-19(8-5-13)16(20)14-10-22-11-18-14/h2-3,6,10-11,13H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCDTRQDISMFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the thiazole intermediate.

    Methoxylation of Pyridine: The pyridine ring is methoxylated using methanol in the presence of a strong base like sodium hydride.

    Final Coupling: The final step involves coupling the methoxylated pyridine with the piperidine-thiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₆H₁₉N₃O₂S
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 2202294-51-5
  • SMILES Notation : Cc1cccnc1OCC1CCN(CC1)C(=O)c1cscn1

The structural features of this compound include a pyridine ring, a thiazole moiety, and a piperidine group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures to 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine exhibit promising anticancer properties. For instance, derivatives containing thiazole and piperidine have been evaluated for their efficacy against various cancer cell lines. In one study, thiazole derivatives demonstrated significant cytotoxic effects against human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cells, with IC50 values suggesting strong potential for further development .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, thiazole-based compounds have shown effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. The Ki value of some thiazole derivatives was reported to be as low as 0.002 μM, indicating high potency .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of thiazole-containing compounds. Research has suggested that certain derivatives may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . This aspect warrants further investigation into the neuroprotective mechanisms of this compound.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of thiazole derivatives, researchers synthesized several compounds related to this compound. The results indicated that these compounds significantly inhibited cell proliferation in various cancer cell lines, with some achieving IC50 values below 5 μM .

CompoundCell LineIC50 (μM)
Compound AMCF-72.5
Compound BSK-LU-13.0
Compound CHepG24.0

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of thiazole derivatives related to the compound . The findings showed that these compounds could effectively inhibit PI3Kδ and PI3Kβ pathways involved in cancer progression:

CompoundTarget EnzymeIC50 (μM)
Compound DPI3Kδ1.0
Compound EPI3Kβ650

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

a. 3-Methyl-2-{1-(1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}pyridine (CAS: 2201653-30-5)
  • Structure : Replaces the thiazole-4-carbonyl group with a 1,3,4-thiadiazol-2-yl substituent.
  • Molecular Formula : C₁₄H₁₈N₄OS; Molecular Weight : 290.38 g/mol .
  • Key Differences: The thiadiazole ring contains two nitrogen atoms and one sulfur, compared to thiazole’s one nitrogen and one sulfur. Thiadiazole’s electron-deficient nature may alter binding affinities in biological targets compared to thiazole derivatives.
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine
  • Structure : Features a 1,2,4-oxadiazole ring with an isopropyl group and a methanesulfonylphenyl substituent.
  • Molecular Formula : C₂₃H₂₇N₃O₄S; Molecular Weight : 465.54 g/mol .
  • Key Differences :
    • The oxadiazole ring introduces oxygen instead of sulfur, altering electronic properties and hydrogen-bonding capacity.
    • The bulky methanesulfonylphenyl group increases steric hindrance, which may reduce membrane permeability but enhance target selectivity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound 317.41 ~2.1 Thiazole, Piperidine, Pyridine
Thiadiazole Analog 290.38 ~1.8 Thiadiazole, Piperidine
Oxadiazole Derivative 465.54 ~3.5 Oxadiazole, Methanesulfonyl
  • Lipophilicity : The target compound’s predicted LogP (~2.1) suggests moderate membrane permeability, balancing solubility and absorption.
  • Bioavailability : The thiadiazole analog’s lower molecular weight (290.38) may favor passive diffusion, but its reduced polarity could limit aqueous solubility.

Biological Activity

3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine, with the CAS number 2202294-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 317.4060 g/mol
  • SMILES Representation : Cc1cccnc1OCC1CCN(CC1)C(=O)c1cscn1

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the formation of thiazole derivatives and subsequent reactions with piperidine and pyridine moieties. The structural framework suggests potential interactions with biological targets due to the presence of the thiazole and piperidine rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including similar compounds to this compound. For instance:

  • Cytotoxicity Studies : Compounds with similar thiazole structures were evaluated against various cancer cell lines using the NCI-60 panel. Notably, some derivatives exhibited growth inhibition percentages (GI%) ranging from 75.71% to 97.95% across multiple tumor lines, indicating significant cytotoxic effects .
CompoundCell Line TestedGI% Range
3bA549 (NSCLC)76.18–88.78
3eHCT-116 (Colon)70.93–78.60
3cMCF7 (Breast)83.11–96.18

The mechanism underlying the anticancer activity appears to involve:

  • Cell Cycle Arrest : Compounds induced G0–G1 phase arrest in leukemia cell lines.
  • Apoptosis Induction : Increased levels of caspase-3 were observed, indicating enhanced apoptotic activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and piperidine rings significantly affect biological activity:

  • Substitution patterns on the aryl moiety influence cytotoxicity.
  • The presence of electron-withdrawing groups (like nitro groups) generally enhances activity compared to their unsubstituted counterparts .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities:

  • Some compounds demonstrated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Case Studies

Several case studies have been documented regarding the biological evaluation of thiazole derivatives:

  • Case Study on Thiazole Derivatives : A study found that a series of thiazole compounds exhibited potent cytotoxicity against various cancer cell lines, with a focus on their ability to inhibit PI3Kα and mTOR pathways .
  • Antimicrobial Evaluation : Another study investigated a related compound's ability to disrupt biofilms formed by Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the piperidin-4-ylmethoxy intermediate via nucleophilic substitution (e.g., using NaOH in dichloromethane for deprotonation and coupling) .
  • Step 2: Thiazole-4-carbonyl conjugation to the piperidine ring using carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group of 1,3-thiazole-4-carboxylic acid.
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Optimize solvent systems (e.g., ethanol for green synthesis, as in oxidative cyclization of related heterocycles) .

Advanced: How can contradictory spectral data (e.g., NMR, HRMS) for this compound be resolved?

Answer:
Contradictions may arise from:

  • Stereochemical variability: Use 2D NMR (e.g., NOESY) to confirm spatial arrangements of the piperidine-thiazole scaffold.
  • Impurity interference: Repurify the compound using preparative HPLC and compare with literature data for analogous structures (e.g., triazolopyridines or thiazole-containing derivatives) .
  • Isotopic patterns in HRMS: Validate molecular ion peaks against theoretical isotopic distributions using software like MS-DIAL.

Example Workflow:

Re-acquire spectra under standardized conditions.

Cross-reference with crystallographic data (e.g., CCDC entries for related pyridine-thiazole hybrids) .

Basic: What safety protocols are critical during synthesis and handling?

Answer:
Adhere to the following guidelines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (P280) .
  • Ventilation: Use fume hoods when working with volatile solvents (e.g., dichloromethane) or toxic intermediates (P261) .
  • Spill Management: Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) and dispose as hazardous waste (P501) .

Emergency Measures:

  • In case of ingestion or inhalation, seek immediate medical attention and provide Safety Data Sheets (SDS) to healthcare providers .

Advanced: How does the choice of oxidant impact the yield in thiazole-piperidine conjugation?

Answer:
Oxidants influence both efficiency and sustainability:

  • Cr(VI) salts (e.g., K₂Cr₂O₇): High yields (~80%) but pose environmental and toxicity risks.
  • NaOCl (green chemistry): Moderate yields (~73%) with lower hazard profiles, as demonstrated in oxidative cyclization of triazolopyridines .
  • DDQ: Selective for electron-rich substrates but requires rigorous purification.

Optimization Strategy:

  • Screen oxidants in small-scale reactions (0.1–1 mmol) and analyze by LC-MS.
  • Balance yield, safety, and scalability for industrial translation.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group integration at δ 3.2–3.8 ppm) .
  • Mass Spectrometry: HRMS for exact mass validation (e.g., [M+H]⁺ with <5 ppm error) .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry for novel derivatives .

Data Interpretation Tips:

  • Compare with databases (e.g., PubChem, Reaxys) for structurally related compounds.

Advanced: What computational methods can predict the bioactivity of this compound?

Answer:

  • Molecular Docking: Simulate binding to targets like GPR40 (a GPCR implicated in insulin secretion) using AutoDock Vina .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends from analogous pyridine-thiazole hybrids .
  • MD Simulations: Assess stability of the thiazole-piperidine motif in biological membranes (e.g., lipid bilayer models).

Validation:

  • Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester/carbonyl groups.
  • Light Sensitivity: Protect from UV exposure using amber glassware (P210) .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage vials.

Advanced: What strategies address low yields in the final coupling step?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yield (e.g., 30% → 60%) .
  • Solvent Optimization: Switch from polar aprotic (DMF) to non-polar (toluene) solvents to minimize side reactions.

Case Study:

  • Ethanol as a green solvent enhanced oxidative cyclization yields in triazolopyridine synthesis .

Basic: What are the known biological targets or pathways for this compound?

Answer:

  • GPCR Modulation: Structural analogs (e.g., GPR40 agonists) suggest potential in diabetes therapy .
  • Antimicrobial Activity: Thiazole moieties are associated with inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Cytotoxicity: Evaluate against cancer cell lines (e.g., MCF-7) using MTT assays, referencing tubulysin-like mechanisms .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., –CF₃) to reduce oxidative metabolism .
    • Replace labile esters with amides (e.g., piperidine-4-carboxamide derivatives) .
  • Prodrug Design: Mask polar groups (e.g., –OH) with acetyl or PEGylated moieties to enhance bioavailability.

Validation:

  • Conduct microsomal stability assays (e.g., liver microsomes) and compare half-lives (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.